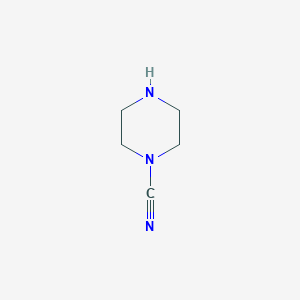
1-Cyanopiperazine
Overview
Description
1-Cyanopiperazine is a heterocyclic organic compound that features a piperazine ring with a cyano group attached to one of the nitrogen atoms. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Scientific Research Applications
1-Cyanopiperazine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
1-Cyanopiperazine is a derivative of piperazine, a nitrogen heterocycle that is widely employed in various drugs Piperazine and its derivatives are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds, which can tune interactions with receptors .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through hydrogen bond formation . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities
Pharmacokinetics
It’s known that the nitrogen atoms in piperazine derivatives can increase water solubility and bioavailability , which are crucial factors in the pharmacokinetics of a compound.
Result of Action
A study has shown that n-cyanopiperazines can act as specific covalent inhibitors of the deubiquitinating enzyme uchl1 . The structure of a cyanopiperazine in covalent complex with UCHL1 revealed a compound-induced conformational restriction of the cross-over loop, which underlies the observed inhibitory potencies .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Cyanopiperazine has been identified as a specific covalent inhibitor of the deubiquitinating enzyme UCHL1 . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. The interaction between this compound and UCHL1 is highly specific among human deubiquitinases, indicating a selective biochemical interaction .
Cellular Effects
The interaction of this compound with UCHL1 can influence various cellular processes. UCHL1 is involved in the regulation of protein degradation, which is essential for maintaining cellular homeostasis. By inhibiting UCHL1, this compound can potentially affect the balance of protein synthesis and degradation within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond with the catalytic cysteine of UCHL1 . This binding interaction inhibits the enzymatic activity of UCHL1, thereby affecting the ubiquitin-proteasome system. The specificity of this interaction is attributed to the unique structure of this compound .
Preparation Methods
1-Cyanopiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyanopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperazinones, while reduction can yield piperazine derivatives with different substituents .
Comparison with Similar Compounds
1-Cyanopiperazine can be compared with other similar compounds, such as:
Piperazine: A basic structure without the cyano group, commonly used as an anthelmintic agent.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms, used in various pharmaceutical applications.
N-Acetylpiperazine: A derivative with an acetyl group, known for its use in medicinal chemistry.
The presence of the cyano group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
piperazine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDBLBBSUAQYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)
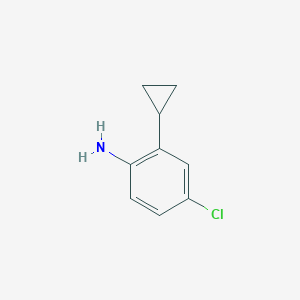
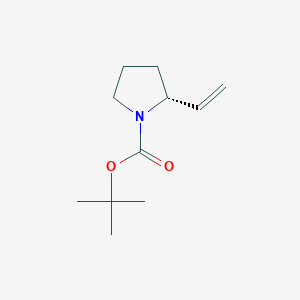
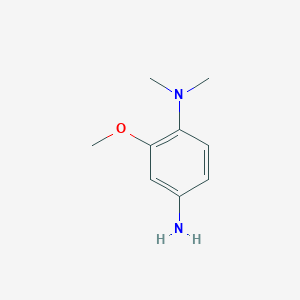
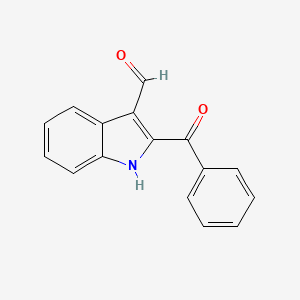
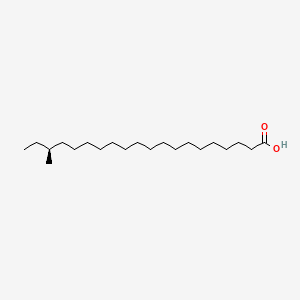
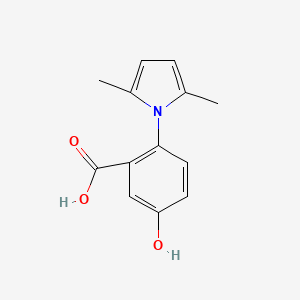

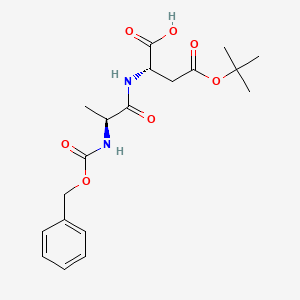
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)
